3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as DMTB, is a compound that has been studied for its potential use in scientific research. DMTB is a thioamide derivative of 3,4-dimethoxybenzene, which has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide inhibits the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide may disrupt the redox balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory and antioxidant properties. 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for thioredoxin reductase. This allows for targeted inhibition of this enzyme, which may be beneficial in cancer treatment. However, one limitation of using 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in vivo.
Future Directions
There are several future directions for the study of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One area of research could be the development of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in vivo, as well as its potential use in combination with other anti-cancer agents. Finally, the mechanism of action of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide should be further elucidated to better understand its anti-cancer activity.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methoxyaniline in the presence of sodium thiolate. The resulting product is then purified through recrystallization.
Scientific Research Applications
3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential use as an anti-cancer agent. Research has shown that 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3,4-dimethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-13-6-4-5-12(10-13)18-17(24)19-16(20)11-7-8-14(22-2)15(9-11)23-3/h4-10H,1-3H3,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGRRMCJUDBLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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